molecular formula C20H12Cl2N2O2S B4904273 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dichlorobenzamide

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dichlorobenzamide

Cat. No.: B4904273
M. Wt: 415.3 g/mol
InChI Key: UUSYARKEHSZDFF-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dichlorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O2S/c21-11-5-7-13(15(22)9-11)19(26)23-12-6-8-14(17(25)10-12)20-24-16-3-1-2-4-18(16)27-20/h1-10,25H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSYARKEHSZDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dichlorobenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aromatic acids or acyl chlorides. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction conditions are relatively mild, and the yields are generally high.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve the use of microwave irradiation techniques, which offer shorter reaction times and higher yields compared to conventional methods . These methods are efficient, economical, and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

  • **Oxidation

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